molecular formula C12H16FN B166185 N-cyclohexyl-4-fluoroaniline CAS No. 136684-94-1

N-cyclohexyl-4-fluoroaniline

Cat. No.: B166185
CAS No.: 136684-94-1
M. Wt: 193.26 g/mol
InChI Key: NIRWGOMUADRKSA-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-fluoroaniline is an organic compound with the molecular formula C12H16FN. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a fluorine atom is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the reduction of 4-fluoronitrobenzene followed by the reaction with cyclohexylamine. The reduction of 4-fluoronitrobenzene can be achieved using hydrogen gas in the presence of a palladium catalyst. The resulting 4-fluoroaniline is then reacted with cyclohexylamine under reflux conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors for the reduction step and automated systems for the subsequent amination reaction can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-cyclohexyl-4-fluorobenzeneamine oxide.

    Reduction: The compound can be reduced to form N-cyclohexyl-4-fluorobenzeneamine.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Scientific Research Applications

N-cyclohexyl-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-fluoroaniline involves its interaction with specific molecular targets. The cyclohexyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can form strong hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

    N-cyclohexyl-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    N-cyclohexyl-4-bromoaniline: Contains a bromine atom instead of fluorine.

    N-cyclohexyl-4-iodoaniline: Contains an iodine atom instead of fluorine.

Uniqueness: N-cyclohexyl-4-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size allow for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-cyclohexyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRWGOMUADRKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452558
Record name N-cyclohexyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136684-94-1
Record name N-cyclohexyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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